REACTION_CXSMILES
|
[C:1](=[O:4])(O)[O-].[Na+].[C:6]([O-])(=O)[C:7]([CH3:9])=O.[Na+].N[C@H](C(O)=O)CCC(=O)N.[CH3:23][C:24]1([CH3:45])S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H:25]1[C:42]([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H:54]2[C@H:59](O)[C@@H:58](O)[C@H:57]([NH:62]C(N)=N)[C@@H:56](O)[C@@H:55]2NC(N)=N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O>>[CH3:9][C:7]1[CH:6]=[CH:23][C:24]([CH2:45][C:54]2[CH:55]=[CH:56][C:57]([N:62]=[C:1]=[O:4])=[CH:58][CH:59]=2)=[CH:25][CH:42]=1 |f:0.1,2.3,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
Amino Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium pyruvate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
Penicillin Streptomycin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+].C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |